molecular formula C18H18BrN3O3S B11149828 N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide

N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide

Cat. No.: B11149828
M. Wt: 436.3 g/mol
InChI Key: JYZSHZSOWNZLMW-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide is a synthetic compound that features an indole moiety, a bromine atom, and a sulfonamide group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to the desired therapeutic effects . The sulfonamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(aminosulfonyl)benzyl]-3-(1H-indol-1-yl)propanamide: Lacks the bromine atom, which may affect its biological activity.

    N-[4-(aminosulfonyl)benzyl]-3-(5-chloro-1H-indol-1-yl)propanamide: Contains a chlorine atom instead of bromine, which may result in different reactivity and potency.

    N-[4-(aminosulfonyl)benzyl]-3-(5-fluoro-1H-indol-1-yl)propanamide: Contains a fluorine atom, potentially altering its pharmacokinetic properties.

Uniqueness

N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a sulfonamide group, a brominated indole moiety, and a propanamide backbone, which contribute to its biological properties. The structural formula can be represented as follows:

C16H18BrN3O2S\text{C}_{16}\text{H}_{18}\text{BrN}_{3}\text{O}_{2}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives based on the indole scaffold have shown significant activity against various cancer cell lines.

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of related compounds on different cancer cell lines. The following table summarizes the IC50 values for various derivatives against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
12cA-54927.65 ± 2.39
12dA-54913.92 ± 1.21

Note: The IC50 value for this compound is currently under investigation.

The mechanisms through which this compound exerts its effects are likely multifaceted:

  • VEGFR Inhibition : Similar compounds have demonstrated inhibition of vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.
  • Apoptosis Induction : Indole derivatives are known to promote apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have demonstrated the efficacy of indole-based compounds in preclinical settings:

  • Study on MCF-7 Cells : A derivative exhibited an IC50 value of 2.93 µM against MCF-7 cells, indicating potent anticancer activity.
  • VEGFR Inhibition Study : Compounds similar to this compound showed IC50 values for VEGFR inhibition ranging from 0.503 µM to 0.728 µM, suggesting significant antiangiogenic properties.

Properties

Molecular Formula

C18H18BrN3O3S

Molecular Weight

436.3 g/mol

IUPAC Name

3-(5-bromoindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide

InChI

InChI=1S/C18H18BrN3O3S/c19-15-3-6-17-14(11-15)7-9-22(17)10-8-18(23)21-12-13-1-4-16(5-2-13)26(20,24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H2,20,24,25)

InChI Key

JYZSHZSOWNZLMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCN2C=CC3=C2C=CC(=C3)Br)S(=O)(=O)N

Origin of Product

United States

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